4-isopropyl-N-(1-methylbutyl)benzamide
Description
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.355 |
IUPAC Name |
N-pentan-2-yl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-5-6-12(4)16-15(17)14-9-7-13(8-10-14)11(2)3/h7-12H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
LZXREYDVXXXHRU-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key attributes :
- Purity : 99.1% (HPLC, tR = 15.84 min) .
- Synthetic yield: 81% via Sonogashira coupling and amide bond formation .
- Biological activity : Inhibits DDR1/2 with IC50 values < 100 nM, demonstrating anti-proliferative effects in fibrotic and tumor models .
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares 4-isopropyl-N-(1-methylbutyl)benzamide with structurally related benzamide derivatives, highlighting substituent effects on biological targets and activity.
Structure–Activity Relationship (SAR) Insights
Substituent Position and Size :
- The 4-isopropyl group in the target compound enhances hydrophobic interactions with DDR1/2, while bulky substituents (e.g., trifluoromethylphenyl) improve selectivity over off-target kinases .
- In contrast, 3,4-dichloro substituents in [3,4-dichloro-N-(1-methylbutyl)benzamide] favor binding to the HPX domain of MT1-MMP, a metalloproteinase involved in extracellular matrix remodeling .
Heterocyclic Additions :
- The imidazo[1,2-a]pyrazine moiety in the target compound contributes to π-π stacking with kinase active sites, critical for DDR inhibition .
- Thiazole or oxadiazole rings (e.g., in ) may improve solubility but lack kinase-targeting efficacy due to reduced steric complementarity .
Electronic Effects :
Preparation Methods
Direct Acylation via Schotten-Baumann Conditions
The Schotten-Baumann reaction remains a cornerstone for amide bond formation, particularly for sterically demanding substrates. In this method, 4-isopropylbenzoic acid is first activated as its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The resulting 4-isopropylbenzoyl chloride is subsequently reacted with 1-methylbutylamine in a biphasic system comprising aqueous sodium hydroxide (NaOH) and dichloromethane (DCM).
Reaction Conditions :
-
Acyl chloride formation : 4-Isopropylbenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) for 3 hours at 70°C, followed by solvent removal under reduced pressure.
-
Amide coupling : The crude acyl chloride is dissolved in DCM and added dropwise to a solution of 1-methylbutylamine (1.2 equiv) in NaOH (10% w/v, 0°C). The mixture is stirred vigorously for 12 hours at room temperature.
Purification : The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. Recrystallization from ethanol/water (7:3) yields the title compound as a white crystalline solid. Reported yields range from 65–72% .
Challenges : Steric hindrance from the isopropyl group marginally reduces reaction efficiency, necessitating excess amine to drive the reaction to completion.
Coupling Reagent-Mediated Synthesis
Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) offer enhanced control over amidation, particularly for substrates prone to side reactions.
Procedure :
-
Activation : 4-Isopropylbenzoic acid (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. HATU (1.5 equiv) and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) are added, and the mixture is stirred for 30 minutes at 0°C.
-
Amine addition : 1-Methylbutylamine (1.1 equiv) is introduced, and the reaction is stirred for 24 hours at room temperature.
-
Workup : The mixture is diluted with ethyl acetate, washed sequentially with HCl (1M), NaHCO₃ (sat.), and brine. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the pure amide.
Yield Optimization :
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | 25 | 24 | 85 |
| EDCl/HOBt | 25 | 24 | 78 |
| DCC | 25 | 48 | 62 |
HATU outperforms EDCl and DCC due to its superior activation kinetics, achieving 85% yield with minimal epimerization.
Synthesis from Methyl 4-Isopropylbenzoate
For laboratories avoiding acyl chlorides, transesterification followed by aminolysis presents a viable alternative.
Steps :
-
Ester hydrolysis : Methyl 4-isopropylbenzoate is saponified using LiOH (2.0 equiv) in THF/H₂O (3:1) at 60°C for 6 hours.
-
In situ activation : The resultant 4-isopropylbenzoic acid is treated with EDCl (1.5 equiv) and HOBt (1-hydroxybenzotriazole, 1.5 equiv) in DCM.
-
Aminolysis : 1-Methylbutylamine (1.1 equiv) is added, and the reaction proceeds for 18 hours at 25°C.
Outcome : This two-step sequence achieves a combined yield of 70–75% , though it requires stringent moisture control to prevent reagent decomposition.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 3.33 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.95–2.85 (m, 2H, NCH₂), 1.55–1.45 (m, 1H, CH(CH₃)), 1.35–1.20 (m, 4H, CH₂CH₂CH₃), 0.92 (d, J = 6.6 Hz, 6H, CH(CH₃)₂), 0.85 (t, J = 7.3 Hz, 3H, CH₂CH₃).
-
IR (ATR) : ν = 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–N bend).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) confirmed ≥98% purity for all three methods, with retention times consistent across batches (t₃ = 6.2 ± 0.1 min).
Comparative Evaluation of Synthetic Methods
| Parameter | Schotten-Baumann | HATU-Mediated | Ester Aminolysis |
|---|---|---|---|
| Yield (%) | 65–72 | 85 | 70–75 |
| Reaction Time (h) | 12 | 24 | 24 |
| Scalability | Moderate | High | Moderate |
| Cost Efficiency | High | Low | Medium |
| Purification Ease | Recrystallization | Column | Column |
The HATU-mediated route offers the highest yield and scalability, albeit at greater reagent cost. The Schotten-Baumann method remains advantageous for large-scale production due to its simplicity and lower solvent consumption.
Challenges and Mitigation Strategies
-
Steric Hindrance : The isopropyl group adjacent to the carbonyl slows nucleophilic attack. Remedies include using a 10–20% excess of 1-methylbutylamine or elevating the reaction temperature to 40°C during coupling.
-
Amine Solubility : 1-Methylbutylamine’s limited solubility in aqueous NaOH (Schotten-Baumann) can be alleviated by employing a co-solvent like THF (10–20% v/v).
Q & A
Q. What are the standard synthetic routes for 4-isopropyl-N-(1-methylbutyl)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including amide bond formation via coupling reagents (e.g., HBTU) under anhydrous conditions. Key steps include:
- Esterification/Saponification : Starting materials like 4-isopropylbenzoic acid are esterified, followed by saponification to generate reactive intermediates.
- Amidation : The carboxylic acid intermediate reacts with 1-methylbutylamine using coupling agents (e.g., HBTU) in solvents like acetonitrile or DMF, with triethylamine as a base .
- Purification : Column chromatography with silica gel and solvent systems (e.g., ethyl acetate/hexane) ensures high purity. Reaction temperature (e.g., 60–80°C) and solvent polarity critically impact yield and byproduct formation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry. For example, the isopropyl group’s doublet splitting pattern and benzamide carbonyl resonance (~168 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 276.2) and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
Q. How does the solubility profile of this compound affect experimental design?
The compound is hydrophobic due to its isopropyl and branched alkyl groups. It is soluble in organic solvents (DCM, DMSO, acetonitrile) but insoluble in water. For biological assays, stock solutions are prepared in DMSO (≤0.1% final concentration to avoid cytotoxicity) and diluted in buffer systems containing surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance target binding?
- Substituent Effects : Replacing the isopropyl group with bulkier tert-butyl groups increases steric hindrance, potentially improving selectivity for hydrophobic binding pockets. Conversely, polar substituents (e.g., hydroxyl or morpholine) enhance aqueous solubility but may reduce membrane permeability .
- Amide Linker Modifications : Introducing heterocyclic rings (e.g., imidazole) or sulfonyl groups alters hydrogen-bonding interactions, as seen in related benzamide derivatives targeting proteases .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple models (e.g., cancer vs. normal cells).
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
- Meta-Analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish direct effects from off-target interactions .
Q. What are the key challenges in quantifying this compound in complex matrices (e.g., plasma or tissue)?
- Matrix Interference : Lipophilic matrices require extraction with dichloromethane or solid-phase extraction (SPE).
- Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for low-abundance quantification (LOQ ~1 ng/mL).
- Degradation : Monitor stability under storage conditions (-80°C recommended) and use deuterated internal standards to correct for losses .
Q. Which biological targets or pathways are most plausibly modulated by this compound?
Based on structural analogs:
- Protease Inhibition : Similar benzamides inhibit matrix metalloproteinases (MMPs) by chelating catalytic zinc ions. For example, 3,4-dichloro-N-(1-methylbutyl)benzamide binds the MT1-MMP hemopexin domain .
- Kinase Modulation : The isopropyl group may fit into ATP-binding pockets of kinases (e.g., EGFR or VEGFR), though docking studies are needed for validation .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- pH Adjustments : Stabilize the amide bond by buffering solutions to pH 6–7.
- Prodrug Strategies : Convert the benzamide to ester prodrugs for enhanced plasma stability.
- Lyophilization : Store lyophilized powder under argon to prevent hydrolysis .
Q. What computational approaches are effective for predicting the pharmacokinetics of this compound?
- ADME Modeling : Tools like SwissADME predict high logP (~4.2) and moderate bioavailability (30–50%).
- Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate half-life.
- QSAR Models : Correlate substituent electronegativity with CYP450 metabolism rates .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates.
- Transcriptomics/Proteomics : RNA-seq or mass spectrometry identifies differentially expressed pathways post-treatment.
- X-Ray Crystallography : Co-crystallize the compound with purified targets (e.g., MMPs) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
